molecular formula C10H11NO B1511819 2-(3-Hydroxypropyl)benzonitrile

2-(3-Hydroxypropyl)benzonitrile

Cat. No.: B1511819
M. Wt: 161.2 g/mol
InChI Key: HURABROQRRLPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxypropyl)benzonitrile is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

2-(3-hydroxypropyl)benzonitrile

InChI

InChI=1S/C10H11NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-2,4-5,12H,3,6-7H2

InChI Key

HURABROQRRLPHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCO)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(2-cyanophenyl)propanoic acid (Example 323b, 4.36 g) in DCM (40 mL) was treated with oxalyl chloride (3.26 mL) under nitrogen. The resulting solution was stirred at 20° C. for 1 h. The reaction mixture was evaporated to dryness, azeotroped with toluene. The solid was dissolved in THF (30 mL) and sodium borohydride (1.883 g) was added. The mixture was stirred at 20° C. for 16 h. Further Sodium borohydride (1.883 g) added and stirred for 4 h. The reaction required a further 3 days and a further sodium borohydride (18.83 g). The reaction mixture was evaporated, diluted with water (200 mL), and extracted with ethyl acetate (200 mL). The organic was dried (MgSO4), filtered and evaporated to give the subtitle compound as an oil (3.83 g).
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
3.26 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
18.83 g
Type
reactant
Reaction Step Two

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